molecular formula C13H19N7O2 B11393213 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Cat. No.: B11393213
M. Wt: 305.34 g/mol
InChI Key: GSUGOGIPIIGZDF-UHFFFAOYSA-N
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Description

6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a heterocyclic compound that contains both triazine and pyridazine moieties. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazine ring, which is known for its wide range of biological activities, makes this compound particularly intriguing for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves the reaction of a pyridazinone derivative with a triazine derivative under specific conditions. One common method involves the use of ultrasound-assisted green synthesis, which is an eco-friendly approach that enhances reaction rates and yields. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine or pyridazine rings are substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine or pyridazine derivatives.

Scientific Research Applications

6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.

    Industry: Utilized in the development of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and block neuronal sodium channels, leading to various biological effects. The triazine moiety is particularly important for its binding affinity to these targets, which contributes to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[4-(sec-Butylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone
  • 6-{[4-(Butylamino)-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Uniqueness

6-{[4-(Butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to its specific combination of butylamino and dimethylamino groups attached to the triazine ring.

Properties

Molecular Formula

C13H19N7O2

Molecular Weight

305.34 g/mol

IUPAC Name

3-[[4-(butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H19N7O2/c1-4-5-8-14-11-15-12(20(2)3)17-13(16-11)22-10-7-6-9(21)18-19-10/h6-7H,4-5,8H2,1-3H3,(H,18,21)(H,14,15,16,17)

InChI Key

GSUGOGIPIIGZDF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)OC2=NNC(=O)C=C2)N(C)C

Origin of Product

United States

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